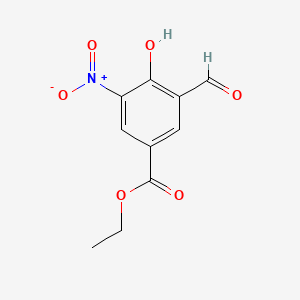

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate

Description

Properties

Molecular Formula |

C10H9NO6 |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

ethyl 3-formyl-4-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)6-3-7(5-12)9(13)8(4-6)11(15)16/h3-5,13H,2H2,1H3 |

InChI Key |

VPCIBCWJIROOMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Nitration of Ethyl 3-Formyl-4-Hydroxybenzoate

Nitration introduces the nitro group at the 5-position of the aromatic ring. A common approach involves using fuming nitric acid or nitronium tetrafluoroborate in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl and formyl groups directing nitration to the para position relative to the hydroxyl group.

Optimization Challenges :

- Regioselectivity : Competing ortho/para nitration isomers may form, requiring careful temperature control.

- Side Reactions : Over-nitration or oxidation of the formyl group can occur if excess nitrating agent is used.

Typical Conditions :

| Parameter | Value | Source |

|---|---|---|

| Nitrating Agent | HNO₃ (90%) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Yield | 65–72% |

Formylation of Ethyl 4-Hydroxy-5-Nitrobenzoate

The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of a methyl precursor .

Vilsmeier-Haack Method

Reaction of ethyl 4-hydroxy-5-nitrobenzoate with POCl₃ and DMF generates the formyl group at the 3-position:

$$

\text{Ar-H} + \text{POCl}_3/\text{DMF} \rightarrow \text{Ar-CHO}

$$

Key Data :

Oxidation of Methyl Substituents

Methyl groups at the 3-position are oxidized to formyl using KMnO₄ or NaIO₄ in aqueous THF:

$$

\text{Ar-CH}3 \xrightarrow{\text{NaIO}4} \text{Ar-CHO}

$$

Advantage : Avoids harsh acidic conditions, improving functional group compatibility.

Multi-Step Synthesis via Protected Intermediates

Patents describe routes using acetyl or methoxy protecting groups to streamline functionalization:

- Nitration of 3-Alkoxy-4-Acetoxybenzaldehyde :

- Deprotection and Esterification :

| Step | Reagent/Conditions | Yield |

|---|---|---|

| 1 | HNO₃, CH₂Cl₂, 0°C | 70% |

| 2 | NaOH, MeOH, 25°C | 85% |

| 3 | H₂SO₄, EtOH, reflux | 78% |

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Average Yield | Limitations |

|---|---|---|

| Direct Nitration | 65–72% | Isomer formation |

| Vilsmeier-Haack Formylation | 68–75% | Requires anhydrous conditions |

| Oxidation Route | 60–70% | Side-product generation |

| Multi-Step Synthesis | 70–78% | Lengthy purification |

Industrial-Scale Considerations

Solvent Selection

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ethyl 3-carboxy-4-hydroxy-5-nitrobenzoate.

Reduction: Ethyl 3-formyl-4-hydroxy-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Nitro Group: Present in all analogs, the nitro group (-NO₂) is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions. Its position (e.g., meta or para to other groups) influences reactivity . Hydroxyl Group: In this compound and Ethyl 2-hydroxy-5-nitronicotinate, the hydroxyl group enables hydrogen bonding, affecting crystallinity and solubility . Formyl vs. Sulfonyl/Cyano Groups: The formyl group (-CHO) in the target compound is more electrophilic than sulfonyl (-SO₂CH₃) or cyano (-CN) groups in analogs, making it reactive toward nucleophiles (e.g., in condensation reactions) .

Applications and Reactivity :

- Pharmaceutical Intermediates : Compounds like Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) are used in drug synthesis due to their stability and functional versatility .

- Bioactive Precursors : Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7) may serve as a precursor for antimicrobial agents, as nitro-substituted heterocycles often exhibit bioactivity .

Hydrogen Bonding and Crystallography

The hydroxyl group in this compound likely participates in hydrogen-bonded networks, as observed in similar nitrobenzoates . Graph set analysis (e.g., Etter’s rules) could predict dimeric or chain motifs, influencing crystal packing and melting points. By contrast, sulfonyl or cyano-substituted analogs (e.g., Ethyl 3-bromo-5-cyano-4-nitrobenzoate) lack hydrogen-bond donors, resulting in weaker intermolecular interactions and lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.